molecular formula C14H19NO3 B105094 Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 122860-33-7

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B105094
M. Wt: 249.3 g/mol
InChI Key: LINIORCIRVAZSM-UHFFFAOYSA-N
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Description

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their diverse pharmacological activities, including their role as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This makes them potential therapeutic agents for conditions such as Alzheimer's disease . Piperidine derivatives also show inhibitory activity towards other enzymes, such as steroid-5alpha-reductase, which is involved in steroid metabolism and has implications in conditions like benign prostatic hyperplasia .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical reactions that introduce various functional groups to the piperidine ring. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves the introduction of benzyl and benzoylaminoethyl groups to the piperidine structure . Similarly, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) includes steps such as N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by microorganisms like Candida parapsilosis and Pichia methanolica has been used to produce stereospecific hydroxy esters with high diastereo- and enantioselectivities .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered piperidine ring, which can be substituted at various positions to yield compounds with different properties. Crystallographic studies have revealed the structures of several piperidine derivatives, such as the U-shaped conformation of N-benzyl-4-(diphenylacetoxy)piperidine methobromide and the stretched conformation of its N-cyclohexylmethyl counterpart . The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine has also been determined, providing insights into the three-dimensional arrangement of its atoms .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and other reagents leads to the formation of 4H-pyrano[3,2-c]pyridines and related compounds . The reactivity of these molecules can be further explored using molecular docking studies to predict their interaction with biological targets such as VEGFR-2 kinase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR have been employed to characterize 1-Benzyl-4-(N-Boc-amino)piperidine, providing information on its vibrational frequencies, electronic transitions, and molecular geometry . Computational studies using Density Functional Theory (DFT) can complement experimental data, offering predictions on properties like HOMO-LUMO bandgap energy and reactivity sites .

Scientific Research Applications

Synthesis and Chemical Transformation

  • Piperidine Derivatives Synthesis : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate plays a crucial role in the synthesis of piperidine derivatives. For instance, a study demonstrated the transformation of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, into piperidine derivatives through Claisen rearrangement. This method offers a general route to optically pure piperidines with alpha substituents to nitrogen, making these derivatives versatile intermediates for a wide range of substituted piperidine subunit-containing amines (Acharya & Clive, 2010).

  • Microbial Reduction : Another study explored the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, yielding ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate as the major product with high diastereo- and enantioselectivities. This process was notably efficient when using specific microorganisms like Candida parapsilosis and Pichia methanolica, emphasizing the potential of microbial methods in the selective synthesis of such compounds (Guo et al., 2006).

  • Catalytic Reactions : The utility of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate extends to catalytic reactions. For instance, its reaction with a catalytic mixture involving Au[P(t-Bu)2(o-biphenyl)]Cl and AgOTf led to the formation of benzyl 4,4-diphenyl-2-vinylpyrrolidine-1-carboxylate. This example highlights the role of such compounds in Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation, facilitating the formation of various heterocycles (Zhang et al., 2006).

Novel Synthesis Methods

  • New Synthesis Approaches : Research has also focused on developing new synthesis methods for benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives. For example, a simple synthesis method was introduced for 1 benzenemethyl piperidine 4 carboxylic acid, showcasing improvements in yield and simplicity over previous methods (Chun, 2000).

  • Label Synthesis for Research : Additionally, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate has been utilized in the synthesis of labeled compounds. For example, 1-Benzyl-4-hydroxy[2-14C]piperidine was synthesized from [14C]formaldehyde, which is instrumental in the preparation of [14C]SCH 351125, a CCR5 receptor antagonist potentially useful for treating HIV infection (Ren et al., 2007).

Additional Applications

  • Protecting Group Effects : Research also delves into understanding the electronic effects of protecting groups in hydroxypiperidines, using benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives as models. Such studies are essential for advancing knowledge in glycosylation chemistry and have implications for the synthesis of various chemical entities (Heuckendorff et al., 2010).

  • Antagonist Discovery : Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives have been identified in the discovery of antagonists for specific receptors. For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been found as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, highlighting the compound's potential in neurological research and treatment (Wright et al., 1999).

Safety And Hazards

The compound has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINIORCIRVAZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353037
Record name Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

122860-33-7
Record name Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

4-Piperidinemethanol (5.0 g, 43 mmol) was dissolved in dichloromethane (100 ml) and triethylamine (12 ml, 86 mmol) at 0° C. Benzylchloroformate (6.8 ml, 47.3 mmol) was added and the mixture was stirred for 20 h at room temperature then solvents were removed in vacuo. The residue was redissolved in EtOAc, washed with 1M KHSO4, water then brine, dried and concentrated in vacuo to yield the title compound (8.33 g, 77%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

DIPEA (4.6 mL, 3.4 g, 26 mmol) was added to a solution of 4-(hydroxymethyl)piperidine (2.00 g, 17.4 mmol) dissolved in methylene chloride (20 mL). The solution was cooled in an ice bath and benzyl chloroformate (2.5 mL, 3.0 g, 18 mmol) was added dropwise over 10 min. After warming to rt and stirring for 96 h, the mixture was diluted with ethyl acetate (50 mL) and washed in succession with 25 mL each of saturated aq. sodium bicarbonate, 2N aq. HCl, saturated aq. sodium bicarbonate, and saturated aq. brine. The organic layer was dried (sodium sulfate), decanted, and evaporated to give 4.14 g of 1-(benzyloxycarbonyl)-4-(hydroxymethyl)piperidine.
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of benzylchloroformate (17 g, 100 mmol) in 50 mL of 2-butanone was added dropwise to a stirred mixture of 4-hydroxymethylpiperidine (10.3 g, 100 mol) and potassium carbonate (13.8 g, 100 mmol) in 300 mL of 2-butanone. When the addition was complete the stirring was continued for an additional 3 hours. The solids formed were filtered and the filtrate concentrated in vacuo. Pure product was obtained by flash chromatography (hexane-ethyl acetate, 2:1) to give 10.6 g of product as an oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
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Reactant of Route 6
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Citations

For This Compound
3
Citations
H de Lucio, A Revuelto, AA Carriles, S de Castro… - European Journal of …, 2022 - Elsevier
N-methylation of the triazole moiety present in our recently described triazole-phenyl-thiazole dimerization disruptors of Leishmania infantum trypanothione disulfide reductase (LiTryR) …
Number of citations: 3 www.sciencedirect.com
N Boyer, P Gloanec, G De Nanteuil, P Jubault… - 2008 - Wiley Online Library
The synthesis of gem‐difluorinated β‐lactams and gem‐difluorinated β‐amino acids, each possessing a potential basic functional group, from ethyl bromodifluoroacetate and either …
上野弘資 - 2019 - catalog.lib.kyushu-u.ac.jp
… 水層より酢酸エチルで抽出後, 有機層を 1 N 水酸化ナトリウム水溶液で洗浄,無水硫酸ナトリウムで乾燥し,溶媒を減圧 下留去して benzyl 4-hydroxymethyl piperidine-1-carboxylate (7.2 g, 76 %)を…
Number of citations: 7 catalog.lib.kyushu-u.ac.jp

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